4,6-Nonadecadiyn-1-ol
Overview
Description
4,6-Nonadecadiyn-1-ol is a chemical compound with the molecular formula C19H32O . It has an average mass of 276.457 Da and a monoisotopic mass of 276.245331 Da .
Physical And Chemical Properties Analysis
4,6-Nonadecadiyn-1-ol is a solid at 20 degrees Celsius . It is sensitive to light and heat . Its density is 0.9±0.1 g/cm3, and it has a boiling point of 417.7±28.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C .Scientific Research Applications
Polymerization Properties
One key area of study regarding 4,6-Nonadecadiyn-1-ol is its polymerization properties. Sarkar and Lando (1983) explored the mechanism of solid-state polymerization of multilayers of heptadecadiyne-4,6-ol-1, a compound related to 4,6-Nonadecadiyn-1-ol. Their research found that these multilayers exhibit similar phase transitions in polymerization as observed in bulk crystals, indicating potential applications in material science and engineering (Sarkar & Lando, 1983).
Interaction with Biological Molecules
Research on similar compounds has provided insights into how 4,6-Nonadecadiyn-1-ol might interact with biological molecules. For example, Wallace et al. (1981) used a nonadecanucleotide as a site-specific mutagen to introduce mutations in the human beta-globin gene, indicating the potential of long-chain molecules in genetic engineering and therapeutic applications (Wallace et al., 1981).
Antifungal Applications
A study by Xu et al. (2012) on 6-Nonadecynoic acid, a structurally related compound, demonstrated its strong inhibitory activity against human fungal pathogens. This suggests that 4,6-Nonadecadiyn-1-ol could have potential as an antifungal agent, particularly in the disruption of fatty acid homeostasis in fungi (Xu et al., 2012).
properties
IUPAC Name |
nonadeca-4,6-diyn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-12,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKQNTAHSMDCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Nonadecadiyn-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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